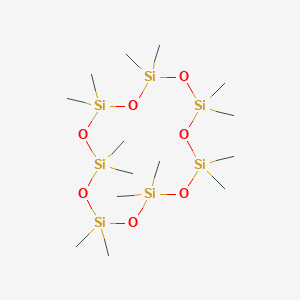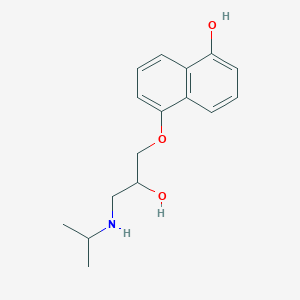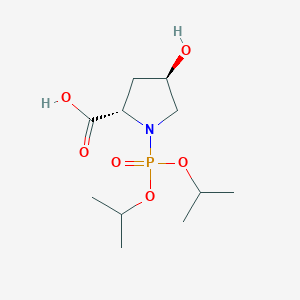
Prednisolona 17,21-diacetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related corticosteroids involves complex chemical processes, including the introduction of halogen atoms at specific positions to prevent rearrangement and achieve the desired conjugated double bond structure. For instance, Toscano et al. (1977) describe a synthesis pathway for 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione, highlighting the role of halogenation, epoxidation, and fluorination in producing corticosteroid analogs with significant anti-inflammatory activity (Toscano et al., 1977).
Aplicaciones Científicas De Investigación
Biotransformación de Esteroides
El prednisolona 17,21-diacetato se utiliza en la biotransformación de esteroides. En un estudio, se encontró que el rendimiento de prednisolona fue de aproximadamente el 90% dentro de las 3 horas a la concentración de sustrato de 6 g/L cuando se utilizaron 20 g/L de células en reposo E. coli que albergaban la enzima MsKstD1 . Esto demuestra el potencial de aplicación de los KstD recién clonados .
Eczema atópico: La aplicación de corticosteroides tópicos potentes dos veces por semana al eczema estable puede reducir la cantidad de brotes en adultos y niños .
Mecanismo De Acción
Target of Action
Prednisolone 17,21-diacetate, also known as Prednisolone, is a glucocorticoid . Its primary targets are glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
Prednisolone interacts with its targets by binding to the glucocorticoid receptors, leading to changes in gene transcription. This interaction results in anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Biochemical Pathways
Prednisolone affects various biochemical pathways. It can be reversibly metabolized to prednisone, which is then metabolized to various compounds, including 17α,21-dihydroxy-pregnan-1,4,6-trien-3,11,30-trione . The biotransformation of hydrocortisone to prednisolone is facilitated by the enzyme 3-ketosteroid-Δ1-dehydrogenases .
Result of Action
The molecular and cellular effects of Prednisolone’s action are diverse, given its wide range of indications. It is used to treat endocrine, rheumatic, hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis . Its anti-inflammatory and immunosuppressive effects are particularly beneficial in these conditions.
Action Environment
The action, efficacy, and stability of Prednisolone can be influenced by various environmental factors. For instance, the pH value, temperature, presence of hydrogen peroxide, solvent, and electron acceptor can affect the yield of prednisolone in biotransformation reactions . Furthermore, the presence of other medications can impact the disposition of Prednisolone .
Propiedades
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-20,22,29H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLTWMGSJXSKQJ-WEXULQILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170149 |
Source


|
| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17652-24-3 |
Source


|
| Record name | Prednisolone 17,21-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017652243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



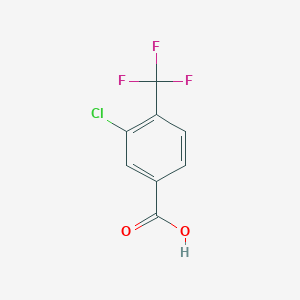
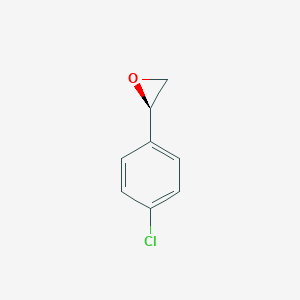


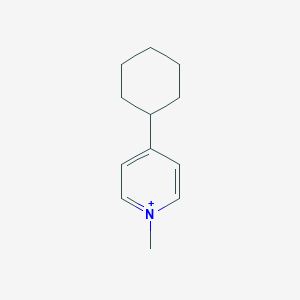

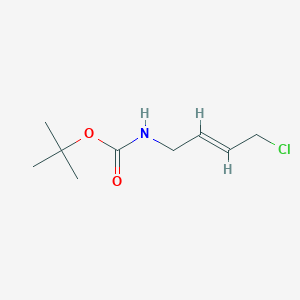
![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)
